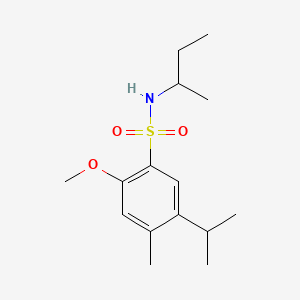![molecular formula C22H17N5O5 B2958613 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1207061-85-5](/img/structure/B2958613.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C22H17N5O5 and its molecular weight is 431.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Applications
Enaminone Precursors for Heterocyclic Compounds
A study by Sanad and Mekky (2018) described the use of enaminone precursors incorporating dibromobenzofuran moieties for synthesizing novel azines and azolotriazines. This research highlights the versatility of enaminone derivatives in constructing complex heterocyclic frameworks, potentially applicable for synthesizing analogs of the compound (Sanad & Mekky, 2018).
Tetrahydropyrazolo[1,5-c]pyrimidine Synthesis
Grošelj et al. (2013) reported on the synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, showcasing a multifaceted synthetic route that might inspire approaches for synthesizing the target compound and exploring its potential applications in scientific research (Grošelj et al., 2013).
Antimicrobial Activity of Heterocyclic Compounds
Elmagd et al. (2017) utilized thiosemicarbazide derivatives for synthesizing various heterocyclic compounds, including imidazole and 1,3,4-oxadiazole derivatives, and tested some for antimicrobial activity. This suggests potential applications of related compounds in developing antimicrobial agents (Elmagd et al., 2017).
Microwave-Assisted Synthesis of Novel Compounds
Fahim et al. (2019) demonstrated the microwave-assisted synthesis of a novel 5-aminouracil-based compound, highlighting a fast and efficient method that could be adapted for synthesizing the compound . This approach might offer insights into developing novel heterocyclic compounds with potential scientific applications (Fahim et al., 2019).
Antitumor Activity and Molecular Docking Studies
Another study by Fahim et al. (2019) on the synthesis of pyrimidiopyrazole derivatives assessed their in vitro antitumor activity and utilized molecular docking to explore their potential mechanisms of action. This research underscores the importance of heterocyclic compounds in medicinal chemistry and their applications in developing anticancer agents (Fahim et al., 2019).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-9-21(29)25-22(23-13)27-19(11-15(26-27)16-3-2-8-30-16)24-20(28)7-5-14-4-6-17-18(10-14)32-12-31-17/h2-11H,12H2,1H3,(H,24,28)(H,23,25,29)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKVGWYQAKGBEA-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)



![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)


![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)
![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)

![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)
